meso-2,3-Butanediol

Beschreibung

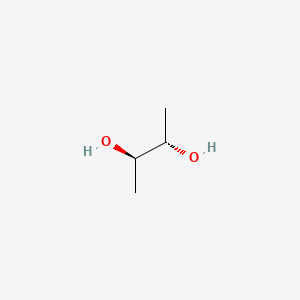

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S)-butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBTYPJTUOEWEK-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031540 | |

| Record name | Meso-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; mp = 34.4 deg C; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | meso-2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

77.3-77.4 °C at 1.00E+01 mm Hg | |

| Record name | (R,R)-2,3-Butanediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Vapor Pressure |

0.38 [mmHg] | |

| Record name | meso-2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5341-95-7, 24347-58-8 | |

| Record name | meso-2,3-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5341-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanediol, erythro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-2,3-Butanediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | meso-2,3-Butanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meso-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-butane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.258.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BUTANEDIOL, ERYTHRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5IA8X9O8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Biosynthetic Pathways and Metabolic Engineering for Meso 2,3 Butanediol Production

Microbial Systems for meso-2,3-Butanediol Bioproduction

Thermophilic Microorganisms in this compound Biosynthesis Research

Thermophilic bacteria, thriving at elevated temperatures (typically 50-70°C), are being explored for their potential in 2,3-BD production. These organisms offer inherent advantages in bioprocessing due to their resistance to contamination and potentially more efficient product recovery.

Geobacillus species : The thermophilic bacterium Geobacillus icigianus has been identified as a promising chassis for biotechnological applications, including the production of 2,3-butanediol (B46004) (2,3-BTD). Metabolic models of G. icigianus suggest potential for 2,3-BTD production from various carbon sources, such as glycerine, and indicate strategies for enhancement, such as cultivation under anaerobic or microaerophilic conditions ebi.ac.ukresearchgate.netresearchgate.netresearchgate.net. While specific experimental yields for G. icigianus are still under investigation, its metabolic potential is recognized ebi.ac.ukresearchgate.net. Other Geobacillus strains, like Geobacillus XT15, are moderately thermophilic, growing at 55°C, and have been reported to produce up to 27 g/L of 2,3-BD from glucose nih.govasm.orgresearchgate.netresearchgate.net.

Parageobacillus thermoglucosidasius : This thermophilic species, also growing at 55°C, has been metabolically engineered to enhance 2,3-BD production. Engineered strains have achieved titers up to 16 g/L of 2,3-BD from glucose nih.govasm.orgresearchgate.net. One study reported a titer of 15.6 g/L using 5% glucose researchgate.net. This organism naturally possesses acetoin (B143602) reductase, an enzyme critical for the final step in 2,3-BD biosynthesis nih.govasm.orgresearchgate.net.

Bacillus licheniformis : Several strains of Bacillus licheniformis have demonstrated significant capabilities in thermophilic 2,3-BD production. A notable strain, B. licheniformis 10-1-A, isolated for its thermophilic nature, achieved 115.7 g/L of 2,3-BD from glucose at 50°C, with a high productivity of 2.4 g/L·h and a yield of 94% of the theoretical maximum d-nb.info. This strain produces a mixture of (2R,3R)-2,3-BD and meso-2,3-BD in a ratio close to 1:1 d-nb.info. Other B. licheniformis strains have also reported high production levels, with one strain reaching 138.8 g/L with a yield of 0.479 g/g mdpi.com.

Bacillus subtilis : Bacillus subtilis strain CS13 has been engineered for 2,3-BD production, achieving a titer of 132.4 g/L with a productivity of 2.45 g/L/h. This strain predominantly produces meso-2,3-BD, with a meso-2,3-BD/total 2,3-BD ratio of 92.1% nih.gov.

Other Thermophiles : While Thermococcus onnurineus NA1 has been engineered for 2,3-BD production at 80°C, its titer was reported to be as low as 0.3 g/L, using expensive pyruvate (B1213749) as a substrate nih.gov.

Table 1: Key Thermophilic Microorganisms for 2,3-Butanediol Production

| Microorganism | Growth Temperature (°C) | Substrate | Max Titer (g/L) | Productivity (g/L·h) | Yield (g/g) | Notes on Stereoisomerism | References |

| Geobacillus XT15 | 55 | Glucose | ~27 | N/A | N/A | Produces 2,3-BD | nih.govasm.orgresearchgate.netresearchgate.net |

| Parageobacillus thermoglucosidasius | 55 | Glucose | ~16 | N/A | N/A | Engineered strains; naturally contains acetoin reductase | nih.govasm.orgresearchgate.netresearchgate.net |

| Bacillus licheniformis 10-1-A | 50 | Glucose | 115.7 | 2.4 | ~0.46 (94% theoretical) | ~1:1 ratio of (2R,3R)-2,3-BD and meso-2,3-BD | d-nb.info |

| Bacillus licheniformis 24 | N/A | Glucose | 138.8 | 1.16 | 0.479 | N/A | mdpi.com |

| Bacillus subtilis CS13 | N/A | Sucrose (B13894) | 132.4 | 2.45 | 0.45 | ~92.1% meso-2,3-BD | nih.gov |

| Thermococcus onnurineus NA1 | 80 | Pyruvate | 0.3 | N/A | N/A | Engineered strain | nih.gov |

Whole-Cell Biocatalysis Approaches for this compound Synthesis

Whole-cell biocatalysis leverages the metabolic machinery of microorganisms to convert substrates into desired products. For 2,3-butanediol synthesis, this involves engineering strains to efficiently express the necessary enzymes and pathways, often starting from pyruvate, which is converted to acetolactate, then acetoin, and finally reduced to 2,3-butanediol asm.orgresearchgate.netosti.gov.

Metabolic engineering strategies for enhancing 2,3-BD production in whole-cell systems focus on several key areas:

Pathway Construction and Optimization : This involves introducing or overexpressing genes encoding key enzymes such as acetolactate synthase (ALS), acetolactate decarboxylase (ALD), and 2,3-butanediol dehydrogenase (BDH). For instance, Parageobacillus thermoglucosidasius was engineered by introducing heterologous ALS and ALD enzymes to establish a functional 2,3-BD biosynthetic pathway. Further improvements were achieved by deleting competing metabolic pathways around the pyruvate node and specific genes like acoB1 in P. thermoglucosidasius to prevent acetoin degradation, leading to increased acetoin and subsequently 2,3-BD production researchgate.netresearchgate.net.

Stereoisomer Control : The stereospecificity of the 2,3-butanediol dehydrogenase (BDH) determines the type of 2,3-BD isomer produced. By selecting or engineering strains with specific BDH variants (e.g., (2R,3R)-BDH, (2S,3S)-BDH, or meso-BDH), it is possible to favor the production of a particular stereoisomer. For example, metabolic engineering of Bacillus licheniformis MW3 involved gene knockouts: deletion of budC (encoding meso-BDH) led to the production of (2R,3R)-2,3-BD, while deletion of gdh (encoding (2R,3R)-BDH) resulted in the production of meso-2,3-BD rsc.org. Similarly, Bacillus subtilis CS13 naturally produces a high proportion of meso-2,3-BD nih.gov, while B. licheniformis 10-1-A produces a near 1:1 mix of (2R,3R)- and meso-isomers d-nb.info.

Substrate Utilization and Thermophilic Advantage : Engineering thermophilic organisms like Caldicellulosiruptor bescii to produce 2,3-BD from lignocellulosic biomass (cellulose, xylan, switchgrass) by integrating a thermostable secondary alcohol dehydrogenase (sADH) is a significant advancement. C. bescii naturally produces acetoin, and the addition of sADH completes the pathway asm.orgresearchgate.net. This approach leverages the thermophilic advantage for cost-effective biomass conversion.

While one study explored the whole-cell biocatalysis of this compound to (3R)-acetoin using engineered E. coli jmb.or.kr, the primary focus of whole-cell biocatalysis in the context of production of this compound centers on the metabolic engineering of thermophilic strains as described above. These efforts aim to create robust microbial cell factories capable of efficient and selective 2,3-BD synthesis from renewable resources.

Compound List:

this compound

2,3-Butanediol (2,3-BD)

Pyruvate

Acetolactate

Acetoin

(2R,3R)-2,3-Butanediol

(2S,3S)-2,3-Butanediol

(R)-acetoin

(S)-acetoin

(3R)-Acetoin

Methyl ethyl ketone (MEK)

Lactic acid

Diacetyl

Acetolactate synthase (ALS)

Acetolactate decarboxylase (ALD)

2,3-butanediol dehydrogenase (BDH)

Secondary alcohol dehydrogenase (sADH)

NADH

NAD+

Glucose

Cellulose

Xylan

Switchgrass

Glycerine

Sucrose

Molasses

Malonate

L-glutamic acid

Ammonium (B1175870) citrate

Magnesium sulfate (B86663) (MgSO4)

Yeast extract

Tryptone

K2HPO4

Optimization of Fermentation Processes and Bioreactor Design for Meso 2,3 Butanediol Production

Impact of Culture Conditions on meso-2,3-Butanediol Yield and Purity

The success of meso-2,3-BDO fermentation is heavily influenced by a range of culture conditions that dictate microbial growth, metabolic activity, and product formation. Fine-tuning these parameters is essential for maximizing yield and purity while minimizing the production of unwanted byproducts.

Influence of pH and Temperature on Microbial Fermentation

pH: The optimal pH for meso-2,3-BDO production varies among different microbial strains, but generally falls within the slightly acidic to neutral range. Many studies indicate that a pH between 5.0 and 6.5 is optimal for maximizing 2,3-BDO yield and minimizing organic acid byproducts mdpi.complos.orgmdpi.comresearchgate.netnih.govnih.gov. For instance, Klebsiella sp. Zmd30 showed an optimal pH of 6.0 for 2,3-BDO production, achieving a yield of 82% in batch fermentation researchgate.netnih.gov. Deviations from this optimal range can lead to reduced substrate consumption, lower product yields, and increased accumulation of other metabolites. For example, controlling pH at higher levels than optimal can result in succinate (B1194679), acetate (B1210297), and ethanol (B145695) accumulation, while pH values below 6.5 may reduce bacterial growth and substrate consumption rates researchgate.netnih.gov. However, some thermophilic strains, such as Bacillus licheniformis YNP5-TSU, can tolerate and even prefer alkaline conditions, with optimal pH ranges reported between 8.0 and 10.0 acs.org.

Temperature: Temperature significantly impacts microbial growth rates and enzyme kinetics involved in 2,3-BDO biosynthesis. For mesophilic bacteria commonly used in 2,3-BDO production, such as Bacillus species and Klebsiella species, the optimal temperature range is typically between 30°C and 37°C mdpi.commdpi.comresearchgate.net. For example, Bacillus licheniformis NCIMB 8059 showed optimal yield and productivity at 37°C nih.gov. Higher temperatures can accelerate glucose consumption and increase 2,3-BDO productivity, but may also lead to decreased yields due to increased glycerol (B35011) formation, as observed with B. licheniformis 24 when temperatures increased from 29°C to 39°C mdpi.com. Thermophilic strains, on the other hand, operate at elevated temperatures, typically between 45°C and 55°C, which can reduce the risk of bacterial contamination acs.orgd-nb.info.

Table 3.1.1: Optimal pH and Temperature Ranges for 2,3-Butanediol (B46004) Production by Various Microorganisms

| Microorganism/Strain | Optimal pH Range | Optimal Temperature (°C) | Notes | Reference(s) |

| Bacillus subtilis GD5 | ~6.0 | 30 | Optimized for sucrose-based media; micro-aerobic conditions favor 2,3-BDO production. | mdpi.comresearchgate.net |

| Klebsiella pneumoniae | 5.0 - 6.5 | 30-37 | Generally produces 2,3-BDO along with byproducts like ethanol and acetate; pH 5.5 optimal for some strains. | plos.orgmdpi.com |

| Klebsiella sp. Zmd30 | 5.5 - 6.0 | Not specified | pH 6.0 optimal for yield; higher pH leads to accumulation of succinate, acetate, ethanol. | researchgate.netnih.gov |

| Bacillus licheniformis 24 | 6.0 - 6.23 | 37.8 | Higher temperatures increase productivity but decrease yield; pH 5.16 leads to acetoin (B143602) accumulation. | mdpi.com |

| Bacillus licheniformis YNP5-TSU | 8.0 - 10.0 | 50 | Thermophilic and alkaliphilic strain, reducing contamination risk; high yield achieved at optimal conditions. | acs.org |

| Geobacillus sp. XT15 | 6.2 - 7.5 | 45 - 55 | Thermophilic strain; prefers organic nitrogen sources like CSL. | d-nb.info |

| Paenibacillus polymyxa | Not specified | Not specified | Optimal conditions can vary; some studies suggest pH around 6.0. | nih.gov |

Aeration and Dissolved Oxygen Control Strategies

Oxygen availability is a critical factor that profoundly influences the metabolic pathways leading to 2,3-BDO production. The enzymes involved in the 2,3-BDO pathway, such as acetoin reductase, are generally activated under micro-aerobic conditions mdpi.com. Conversely, high oxygen supply under fully aerobic conditions can inactivate key enzymes like α-acetolactate synthase, thereby shutting down the pathway and reducing 2,3-BDO output frontiersin.org.

Maintaining a controlled, low level of dissolved oxygen (DO) is often crucial for maximizing 2,3-BDO yield and purity. Low DO levels favor the conversion of acetoin to 2,3-BDO and help maintain the necessary NADH/NAD+ balance for product formation mdpi.comd-nb.infonih.gov. While high DO concentrations can promote cell growth, they tend to favor respiration and can lead to increased production of acetoin or other byproducts instead of 2,3-BDO mdpi.comd-nb.info. For instance, studies with B. subtilis GD5 showed that while higher growth was achieved with controlled DO at 5-10%, uncontrolled DO conditions yielded better 2,3-BDO production, suggesting strain-specific responses to oxygen levels mdpi.comresearchgate.net. Effective DO control strategies are therefore essential to minimize acetoin formation and enhance 2,3-BDO production mdpi.com.

Table 3.1.2: Impact of Dissolved Oxygen (DO) on 2,3-Butanediol Production

| Microorganism/Strain | DO Condition | Resulting 2,3-BDO Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Notes | Reference(s) |

| B. subtilis GD5 | Uncontrolled DO | 5.88 | 0.43 | 0.2 | Achieved ~100% purity of (R,R)-2,3-BD. | mdpi.comresearchgate.net |

| B. subtilis GD5 | Controlled DO (5-10% saturation) | Not specified | Not specified | Not specified | Higher cell growth observed compared to uncontrolled DO. | mdpi.com |

| Paenibacillus polymyxa | Oxygen limited environment | ~10 | Not specified | Not specified | Higher titer of acetoin (26 g/L) produced at 100 g/L molasses loading. | frontiersin.org |

| Klebsiella pneumoniae | Finite air conditions | 25-27 (from glucose/xylose) | ~0.2-0.25 | Not specified | Yield is lower than theoretical; glucose diversion to other products. | mdpi.com |

| Klebsiella sp. XRM21 | Aerobic conditions | Not specified | Not specified | Not specified | Aerobic conditions led to lower 2,3-BD production compared to microaerobic or finite air conditions. | researchgate.net |

| Bacillus subtilis 168 | Low oxygen conditions | 49.29 | 0.47 | Not specified | Produced optically pure D-(-)-2,3-BDO (>99% purity); high NADH availability contributes to production. | nih.gov |

Carbon and Nitrogen Source Utilization and Feedstock Development

The choice of carbon and nitrogen sources significantly impacts the economics and efficiency of meso-2,3-BDO production. A wide array of carbon sources have been explored, including glucose, sucrose (B13894), glycerol, molasses, and lignocellulosic biomass hydrolysates researchgate.netmdpi.commdpi.comresearchgate.netnih.govoup.comaidic.itencyclopedia.pubacs.org.

Carbon Sources: Glucose and sucrose are commonly used and readily metabolized by many 2,3-BDO producing microorganisms, often yielding high titers and yields researchgate.netmdpi.com. Glycerol, a byproduct of biodiesel production, is also a viable feedstock mdpi.comencyclopedia.pub. Lignocellulosic biomass, such as corn stover or bagasse, represents a low-cost and abundant renewable feedstock mdpi.comnih.govoup.comacs.org. However, the hydrolysis of lignocellulose can generate inhibitory compounds, such as phenolic compounds, furan (B31954) derivatives, and weak acids, which can hinder microbial growth and product formation nih.gov. Effective pretreatment and detoxification strategies are therefore necessary for efficient utilization of lignocellulosic feedstocks nih.govacs.org. For example, phenolic compounds can significantly inhibit 2,3-BDO production, with concentrations above 1.5 g/L in Miscanthus hydrolysate preventing production altogether nih.gov.

Nitrogen Sources: Nitrogen availability and type are critical for microbial growth and metabolism. Organic nitrogen sources, such as yeast extract, corn steep liquor (CSL), and soybean meal, are generally more effective than inorganic nitrogen sources like ammonium (B1175870) sulfate (B86663) for supporting high 2,3-BDO yields and productivities mdpi.commdpi.comreading.ac.ukbipublication.comrsc.orgtandfonline.com. Yeast extract is highly effective but expensive for industrial scale-up bipublication.com. CSL and soybean meal have emerged as cost-effective alternatives, providing essential amino acids and growth factors that enhance both cell growth and 2,3-BDO conversion reading.ac.ukbipublication.comtandfonline.com. For instance, CSL was found to be a suitable nitrogen source for B. subtilis GD5, supporting good cell growth and 2,3-BDO production with less acetoin formation compared to other sources reading.ac.uk. Similarly, soybean meal proved to be an effective substitute for yeast extract in Bacillus subtilis fermentation bipublication.com. The carbon-to-nitrogen (C/N) ratio also plays a role, with optimal ratios needed to balance growth and product formation mdpi.comrsc.org.

Table 3.1.3: Comparison of Carbon and Nitrogen Sources for 2,3-Butanediol Production

| Feedstock/Source Type | Examples | Advantages | Disadvantages | Microbial Producers | Reference(s) |

| Carbon Sources | |||||

| Sugars | Glucose, Sucrose | Readily metabolized, high yields | Cost can be higher than waste streams | K. pneumoniae, B. subtilis, E. aerogenes | researchgate.netmdpi.com |

| Glycerol | Biodiesel byproduct | Low cost, renewable | May require specific metabolic pathways | K. pneumoniae, B. licheniformis YNP5-TSU | acs.orgmdpi.com |

| Molasses | Sugarcane molasses | Low cost, high sucrose content | Impurities may affect fermentation | B. licheniformis, P. polymyxa | frontiersin.orgresearchgate.netaidic.it |

| Lignocellulosic Biomass | Corn stover, bagasse, Miscanthus | Abundant, low cost, renewable | Requires pretreatment, contains inhibitory compounds (phenolics, acids) | E. aerogenes, B. licheniformis | mdpi.comnih.govoup.com |

| Nitrogen Sources | |||||

| Organic Nitrogen Sources | Yeast Extract (YE), Corn Steep Liquor (CSL), Soybean Meal (SBM) | Supports high growth and production, rich in amino acids and growth factors | YE is expensive; CSL/SBM are cost-effective alternatives | B. subtilis, B. licheniformis, P. peoriae | mdpi.commdpi.comreading.ac.ukbipublication.comrsc.orgtandfonline.com |

| Inorganic Nitrogen Sources | Ammonium sulfate, NH₄Cl | Lower cost | Generally less effective for high yields compared to organic sources | B. subtilis | reading.ac.ukrsc.org |

Fermentation Strategies for Scalability and Efficiency

Transitioning from laboratory-scale experiments to industrial production requires robust fermentation strategies that ensure scalability and economic viability. Batch and fed-batch fermentation are common approaches, each with its own advantages and optimization potential. Continuous culture systems offer alternative pathways to high productivity.

Batch and Fed-Batch Fermentation Optimization

Batch Fermentation: In batch fermentation, all nutrients are added at the beginning of the process, and the culture grows until a nutrient is depleted or inhibitory byproducts accumulate. While simpler to operate, batch processes often result in lower product titers and yields compared to fed-batch methods due to substrate inhibition or rapid depletion of essential nutrients. However, optimized batch conditions can still yield significant results. For example, Klebsiella sp. Zmd30 achieved 57.17 g/L of 2,3-BDO with a yield of 82% in batch fermentation researchgate.netnih.gov. B. amyloliquefaciens B10-127 produced 92.3 g/L of 2,3-BD in a 5 L fed-batch culture, indicating the potential of fed-batch over simple batch processes researchgate.net.

Fed-Batch Fermentation: Fed-batch fermentation offers superior control over nutrient supply and byproduct accumulation, leading to higher product titers, improved yields, and enhanced productivity. This strategy involves the controlled addition of nutrients, such as the carbon source, during the fermentation process. Common fed-batch strategies include:

Continuous Feeding: Substrate is continuously added to maintain an optimal concentration, preventing substrate inhibition and ensuring a steady supply for product formation mdpi.com. For example, sucrose was fed to B. subtilis GD5 when residual sugar dropped to 10 g/L, achieving 42.31 g/L of 2,3-BDO mdpi.com.

Pulse Feeding: Substrate is added in discrete pulses rsc.org.

Acetate Addition: The synergistic effect of acetate addition has been shown to improve yield and productivity in fed-batch cultures of Enterobacter aerogenes, leading to higher 2,3-BDO production researchgate.netresearchgate.net.

Fed-batch strategies have consistently demonstrated higher performance metrics. For instance, Klebsiella sp. Zmd30 achieved 110 g/L of 2,3-BDO with a 94% yield using fed-batch operation, significantly outperforming batch fermentation researchgate.netnih.gov. Similarly, Bacillus licheniformis YNP5-TSU reached 99.3 g/L in fed-batch fermentation acs.org.

Table 3.2.1: Comparison of Batch vs. Fed-Batch Fermentation Strategies for 2,3-Butanediol Production

| Fermentation Strategy | Microorganism/Strain | Max Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Key Optimization Strategy | Reference(s) |

| Batch | Klebsiella sp. Zmd30 | 57.17 | 0.82 | 1.59 | pH control at 6.0 | researchgate.netnih.gov |

| Fed-Batch | Klebsiella sp. Zmd30 | 110 | 0.94 | 0.88 | Controlled substrate feeding, high concentration achieved | researchgate.netnih.gov |

| Batch | B. subtilis GD5 | 5.88 | 0.43 | 0.2 | Uncontrolled DO, sucrose/CSL media | mdpi.comresearchgate.net |

| Fed-Batch | B. subtilis GD5 | 42.31 | 0.52 | 0.33 | Continuous sucrose feeding when residual sugar dropped to 10 g/L | mdpi.com |

| Batch | E. aerogenes SUMI014 | 93.75 | 0.49 | 1.74 | High glucose media (180-200 g/L) | researchgate.netresearchgate.net |

| Fed-Batch | E. aerogenes SUMI014 | 126.10 | 0.38 | 2.10 | Acetate addition strategy | researchgate.netresearchgate.net |

| Batch | B. licheniformis YNP5-TSU | 27.4 | 0.46 | 1.1 | Thermophilic (50°C), alkaline pH (8-9) | acs.org |

| Fed-Batch | B. licheniformis YNP5-TSU | 99.3 | 0.41 | Not specified | Not specified | acs.org |

Continuous Culture Systems and Their Metabolic Characteristics

Continuous culture systems offer the potential for high volumetric productivity by maintaining cells in a steady state of growth and product formation. While less commonly detailed in the provided literature for BDO production compared to fed-batch, continuous culture can achieve high productivities. For instance, Klebsiella sp. Zmd30 demonstrated a high 2,3-BDO productivity of 2.81 g/L/h in continuous culture at a hydraulic retention time (HRT) of 12 hours nih.gov.

The metabolic characteristics in continuous culture can differ from batch or fed-batch modes. Maintaining a stable physiological state can allow for sustained production rates, but careful control of dilution rate, nutrient supply, and oxygen levels is critical to prevent washout or shifts in metabolic flux. The primary advantage of continuous culture lies in its potential for high throughput and consistent product quality, making it an attractive option for large-scale industrial processes if optimized effectively.

Bioreactor Configuration and Operation Parameters for Industrial Bioproduction

The industrial-scale production of this compound (meso-2,3-BD) relies heavily on the optimization of bioreactor configurations and operation parameters. These factors are critical for maximizing product yield, titer, productivity, and purity, while minimizing production costs. Stirred-tank bioreactors are the predominant configuration for industrial bioproduction due to their efficiency in mixing, mass transfer, and temperature control mdpi.comgoogle.compreprints.org. Various operational strategies, including batch, fed-batch, and continuous fermentation, have been explored, with fed-batch cultivation emerging as the most favorable for industrial applications, particularly for overcoming substrate inhibition and achieving high product concentrations cranfield.ac.uknih.govencyclopedia.pub.

Key Bioreactor Operation Parameters and Their Impact:

Optimizing parameters such as agitation speed, aeration rate, temperature, pH, and substrate feeding strategies is crucial for efficient meso-2,3-BD production.

Agitation Speed: Agitation plays a vital role in ensuring uniform distribution of nutrients, oxygen, and cells within the bioreactor, as well as enhancing oxygen transfer nih.govncsu.eduulisboa.ptplos.org. Studies have shown that agitation speeds ranging from 200 to 600 rpm can significantly influence 2,3-BD production. For instance, Bacillus subtilis CS13 achieved optimal concentration and productivity at 500 rpm nih.govresearchgate.net. Similarly, Klebsiella oxytoca M1 showed increased 2,3-BD titer and productivity with agitation speeds up to 400 rpm, though yield decreased at higher speeds plos.org. Higher agitation can favor cell growth and product formation, but excessively high speeds might lead to shear stress on cells nih.govplos.org. Specifically for meso-2,3-BD, agitation speeds around 500-600 rpm have been associated with higher purity in B. subtilis nih.gov.

Aeration Rate and Oxygen Supply: 2,3-Butanediol production typically occurs under microaerobic conditions, meaning a controlled, limited supply of oxygen is often optimal nih.govresearchgate.netnih.gov. The balance of oxygen availability is critical, as insufficient oxygen can limit cell growth and substrate uptake, while excessive oxygen can lead to the formation of by-products like acetoin or hinder 2,3-BD synthesis nih.govnih.govresearchgate.netmdpi.com. Aeration rates are commonly expressed in volume of air per volume of medium per minute (vvm). Rates between 0.5 and 2 vvm have been investigated, with 2 vvm often showing favorable results for high 2,3-BD titers and productivities in B. subtilis nih.govresearchgate.net. Dissolved oxygen (DO) control strategies, including maintaining specific DO levels or using cascade agitation to adjust oxygen supply, are employed to optimize production researchgate.netmdpi.com. For example, uncontrolled DO conditions or specific DO control regimes have been shown to yield high amounts of optically pure (R,R)-2,3-BD mdpi.com. In some cases, a two-stage aeration strategy, with high aeration for cell growth followed by low aeration for product formation, has been beneficial researchgate.net.

Temperature: Optimal temperatures for 2,3-BD production typically range from 30°C to 37°C, depending on the microbial strain ulisboa.ptmdpi.comgoogle.comresearchgate.net. For example, Klebsiella oxytoca FMCC-197 performed well at both 30°C and 37°C mdpi.com, while Bacillus licheniformis DSM 8785 showed optimal production at 30°C ulisboa.pt.

pH: Maintaining an appropriate pH is crucial for microbial activity and enzyme function. While some studies indicate pH control is beneficial, others have shown successful production with uncontrolled pH or a specific initial pH followed by natural fluctuation mdpi.comgoogle.comresearchgate.net. Optimal pH ranges for 2,3-BD production generally fall between 6.0 and 7.0, with some strains showing good conversion rates between 5.5 and 6.5 researchgate.netmdpi.comresearchgate.net.

Substrate Feeding Strategy (Fed-batch): Fed-batch fermentation is widely adopted for industrial 2,3-BD production to overcome substrate inhibition, maintain optimal substrate concentrations, and achieve higher product titers and productivities cranfield.ac.uknih.govencyclopedia.pubresearchgate.netresearchgate.net. This involves adding the carbon source (e.g., sucrose, molasses, glucose) incrementally as it is consumed. For instance, feeding sucrose when concentrations drop below 20 g/L has been employed nih.gov. In some cases, concentrated substrate pulses are added at specific time points google.com. This strategy has enabled titers exceeding 100 g/L, with productivities reaching over 2 g/L/h nih.govncsu.edumdpi.com.

Bioreactor Operation Modes:

Batch Fermentation: This is the simplest mode, where all nutrients are added at the beginning. While useful for initial optimization, it often leads to lower titers due to substrate inhibition or nutrient depletion cranfield.ac.uknih.govmdpi.com.

Fed-batch Fermentation: This mode involves controlled feeding of substrates, allowing for higher cell densities and product accumulation, making it preferred for industrial scale-up cranfield.ac.uknih.govencyclopedia.pubresearchgate.net. It effectively mitigates substrate inhibition and can lead to significantly higher yields and productivities compared to batch cultures nih.govresearchgate.net.

Continuous Fermentation: This mode involves continuous feeding of fresh medium and removal of spent medium and products, potentially leading to higher volumetric productivities. However, it can be more complex to operate and maintain stable conditions, and product inhibition can still be a challenge mdpi.com.

Research Findings and Performance Data:

Various studies have demonstrated significant advancements in optimizing bioreactor parameters for enhanced this compound production. For example, Bacillus subtilis CS13 achieved a titer of 132.4 g/L with a productivity of 2.45 g/L/h and a yield of 0.45 g/g sucrose using a fed-batch strategy with optimized aeration (2 L/min) and agitation (500 rpm) nih.govresearchgate.net. Klebsiella oxytoca FMCC-197 produced approximately 115 g/L of 2,3-BD in a fed-batch bioreactor using sucrose and molasses, achieving a yield of 0.40 g/g and a productivity of 1.80 g/L/h mdpi.com. Serratia marcescens H30, utilizing sweet sorghum juice, reached a maximum 2,3-BD concentration of 109.44 g/L with a productivity of 1.40 g/L/h and a yield of 83.02% ncsu.edu.

The influence of operational parameters on the stereoisomer composition is also notable. For instance, higher aeration rates (2 L/min) and agitation speeds (500-600 rpm) in B. subtilis were found to increase the proportion of meso-2,3-BD to 90% of the total 2,3-BD nih.gov. Conversely, lower aeration rates (1 L/min) tended to favor D-2,3-BD synthesis nih.gov. Clostridium autoethanogenum, under mixotrophic conditions with L-arabinose and syngas, produced meso-2,3-BD alongside D-2,3-BD, with a total 2,3-BD concentration of 3.14 g/L, comprising a 66:34 ratio of D- to meso- isomers mdpi.compreprints.org.

Table 1: Summary of Bioreactor Operation Parameters and Performance for 2,3-Butanediol Production

| Organism/Strain | Bioreactor Type | Operation Mode | Key Parameters (Agitation, Aeration, Temp, pH) | Max Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Meso-2,3-BD Ratio | References |

| Bacillus subtilis CS13 | Stirred-tank (3 L) | Fed-batch | 500 rpm, 2 L/min, 30°C, pH 6.0 (optimized) | 132.4 | 0.45 | 2.45 | ~92.1% | nih.govresearchgate.net |

| Klebsiella oxytoca FMCC-197 | Stirred-tank (2 L) | Fed-batch | 180-400 rpm, 1 vvm, 30-37°C, pH 6.0-7.0 (fluctuating) | 115 | 0.40 | 1.80 | Not specified | mdpi.com |

| Serratia marcescens H30 | Stirred-tank (5 L) | Fed-batch | Two-stage (300 rpm for 12h, then 200 rpm), 1 vvm, 30°C, pH not controlled | 109.44 | 0.83 (83.02%) | 1.40 | Not specified | ncsu.edu |

| Klebsiella pneumoniae | Stirred-tank | Fed-batch | Optimized agitation (e.g., 500 rpm), 2-stage agitation, 30°C, pH 6.0 | 92.05 (R,R) | ~0.92 (R,R) | ~1.23 (R,R) | ~7.95% (R,R) | nih.gov |

| Enterobacter aerogenes SUMI014 | Stirred-tank (2 L) | Fed-batch | Not specified (optimized) | 126.10 | 0.38 | 2.10 | Not specified | researchgate.net |

| Pantoea agglomerans BL1 | Stirred-tank (0.5 L) | Batch | 2 vvm, 30°C, pH not controlled | 14.02 | 0.53 | 1.17 | Not specified | researchgate.net |

| Clostridium autoethanogenum | Stirred-tank | Mixotrophic Batch | Continuous syngas, 37°C, pH 6.0, P/V = 15.1 W L⁻¹ | 3.14 (Total) | Not specified | Not specified | 34% meso | mdpi.compreprints.org |

Note: "Not specified" indicates that the information was not explicitly detailed in the provided snippets for that particular parameter or metric. Yields are often reported as g product/g substrate or molar yields.

Research on Downstream Processing and Recovery Methodologies for Meso 2,3 Butanediol

Advanced Separation and Purification Techniques from Fermentation Broths

A variety of techniques have been explored to effectively separate meso-2,3-butanediol from the complex mixture of the fermentation broth, which includes water, residual sugars, nutrients, and other metabolites.

Solvent extraction, also known as liquid-liquid extraction, is a promising low-temperature technology for recovering this compound. researchgate.net This method involves using a solvent that is immiscible with the fermentation broth to selectively dissolve the diol. Challenges include the hydrophilic nature of 2,3-butanediol (B46004), which makes it difficult to extract with conventional solvents. acs.org

Reactive extraction is an advanced form of solvent extraction where the target molecule reacts with the solvent to form a new compound that is more easily extracted. For instance, 2,3-butanediol can react with an aldehyde or ketone to form an insoluble dioxolane. This dioxolane can then be easily separated from the broth and subsequently hydrolyzed to recover the pure 2,3-butanediol and recycle the reactant. nrel.gov One study demonstrated a reactive extraction process using n-butylaldehyde as both a reactant and an extractant, achieving a recovery of over 98% of the 2,3-butanediol in the form of 2-propyl-4,5-dimethyl-1,3-dioxolane. researchgate.net The total yield of 2,3-butanediol after hydrolysis and purification reached over 94% with a purity of 99%. researchgate.net

Table 1: Comparison of Different Solvents for this compound Extraction

| Solvent | Extraction Method | Recovery/Efficiency | Reference |

|---|---|---|---|

| n-Butylaldehyde | Reactive Extraction | >98% recovery as dioxolane, >94% final yield, 99% purity | researchgate.net |

| Oleyl alcohol | In-situ Extraction | Increased production to 23.01 g/L | researchgate.net |

| 2-Heptanol | Solvent Extraction | Studied for BDO recovery | nrel.gov |

| 1-Butanol | Solvent Extraction | Investigated for BDO extraction | bioesep.org |

| 2-Ethyl-1-hexanol | Solvent Extraction | Investigated for BDO extraction | bioesep.org |

| 1-Hexanol | Solvent Extraction | Investigated for BDO extraction | bioesep.org |

| Ethyl acetate (B1210297) | Solvent Extraction | Investigated for BDO extraction | bioesep.org |

Adsorption is a separation process where molecules from a liquid phase (the fermentation broth) bind to the surface of a solid adsorbent material. This technique can be highly selective for 2,3-butanediol. Zeolites, a class of microporous aluminosilicate minerals, have shown significant promise as adsorbents. Specifically, pure-silica nano-MFI-type zeolites have demonstrated remarkably selective enrichment and recovery of 2,3-butanediol from a corn stover hydrolysate fermentation broth. acs.org

Simulated moving bed (SMB) chromatography is a continuous chromatographic process that can achieve high purity and yield. An SMB process using nano-MFI zeolites was developed and experimentally demonstrated for the recovery and purification of 2,3-butanediol. acs.org This process was able to produce a concentrated aqueous 2,3-butanediol stream with over 98% purity and an 8-fold enrichment. acs.org The strong adsorption of 2,3-butanediol and its related molecule acetoin (B143602) onto the MFI adsorbent, while other components like sugars and water pass through, is the basis for this effective separation. acs.org

Salting-out extraction is a technique that involves adding a high concentration of an inorganic salt to the aqueous fermentation broth to decrease the solubility of the organic solute (this compound) and promote its transfer to an organic solvent phase. researchgate.net The effectiveness of the salt is related to its ability to hydrate, which reduces the amount of free water available to dissolve the diol. researchgate.net The salting-out ability of different anions generally follows the sequence: PO₄³⁻ > HPO₄²⁻ > CO₃²⁻ > H₂PO₄⁻. researchgate.net

Several studies have demonstrated the effectiveness of this method. For instance, a system composed of 30% [C2mim][CF3SO3] (an ionic liquid) and 35% K2HPO4 was able to recover 95.6% of 2,3-butanediol from a Serratia plymuthica fermentation broth with a partition coefficient of 24.6. reading.ac.uk Similarly, a 97.3% recovery was achieved from a Bacillus subtilis broth using a slightly different composition. reading.ac.uk Another study found that using isopropanol as the organic phase and ammonium (B1175870) sulfate (B86663) as the salting-out agent resulted in a 97.9% recovery of 2,3-butanediol with a partition coefficient of 45.5. cranfield.ac.uk

Sugaring-out extraction is a similar concept to salting-out, but it utilizes sugars instead of inorganic salts to induce phase separation. researchgate.net This method can be advantageous as sugars are often present in the fermentation broth and are generally considered more environmentally friendly than some salts. researchgate.net

Table 2: Performance of Different Salting-Out Systems for this compound Recovery

| Salt | Solvent/System | Recovery Yield | Partition Coefficient | Reference |

|---|---|---|---|---|

| K₂HPO₄ | 30% [C2mim][CF3SO3] | 95.6% | 24.6 | reading.ac.uk |

| K₂HPO₄ | 35% [C2mim][CF3SO3] | 97.3% | - | reading.ac.uk |

| (NH₄)₂SO₄ | Isopropanol | 97.9% | 45.5 | cranfield.ac.uk |

| K₄P₂O₇ | - | 100% (at 63% w/v salt) | - | cranfield.ac.uk |

| K₂HPO₄ | - | 100% (at 60% w/v salt) | - | cranfield.ac.uk |

Membrane-based separation processes offer a potentially energy-efficient alternative to traditional methods like distillation. Pervaporation is a membrane process where a liquid mixture is in contact with one side of a non-porous membrane, and the permeate is removed as a vapor from the other side. The separation is based on the selective permeation of certain components through the membrane. Polydimethylsiloxane (PDMS) membranes have been used in an integrated pervaporation membrane-solvent extraction process with 1-butanol as the solvent. acs.org

Other membrane filtration techniques such as microfiltration, ultrafiltration, and nanofiltration can be used in a multi-step process to clarify the fermentation broth, remove impurities, and concentrate the final product. solecta.com Nanofiltration, in particular, can be used to remove unwanted salts and purify the final this compound molecule. solecta.com While membrane separations have not yet been demonstrated for diol separation on a large scale, they hold promise for reducing the energy intensity of the recovery process. energy.gov

Integrated Bioprocesses for Efficient this compound Recovery

Integrating the fermentation and recovery steps can lead to significant improvements in process efficiency and economics. In-situ product recovery (ISPR) techniques, such as extractive fermentation, aim to remove the product from the fermentation broth as it is being produced. This can help to overcome product inhibition, which is a common issue in high-concentration fermentations. researchgate.net

Aqueous two-phase systems (ATPS) can also be used for in-situ recovery. In this method, two immiscible aqueous phases are created, typically by adding a polymer and a salt or two different polymers. The microbial cells can be confined to one phase while the product partitions to the other, allowing for continuous removal. An aqueous two-phase extraction system was successfully used to recover 2,3-butanediol produced from sugar beet pulp hydrolysate with a recovery yield of approximately 97%. repec.org

Furthermore, the integration of different downstream processing units can create a more streamlined and efficient purification train. For example, a process could involve initial clarification of the broth with microfiltration, followed by concentration using a membrane process like pervaporation, and final purification through a chromatographic method like SMB. acs.orgsolecta.com Such integrated approaches are key to developing a commercially viable and sustainable process for this compound production.

Academic Investigations into Meso 2,3 Butanediol As a Biochemical Platform

Research on Conversion Pathways to Value-Added Derivatives

The chemical structure of meso-2,3-butanediol, with its two hydroxyl groups, allows for diverse chemical transformations, leading to a range of industrially relevant compounds. Research efforts have concentrated on developing efficient catalytic and biological routes for these conversions.

Synthesis of 1,3-Butadiene (B125203) and Methyl Ethyl Ketone (MEK) from this compound

The dehydration of 2,3-butanediol (B46004), including its meso isomer, is a well-established route to produce 1,3-butadiene (1,3-BD) and methyl ethyl ketone (MEK). These compounds are vital industrial chemicals, with 1,3-butadiene serving as a monomer for synthetic rubber and MEK being a widely used solvent and fuel additive mdpi.comreading.ac.ukasm.orgresearchgate.netosti.gov.

Research has explored various catalysts for the vapor-phase dehydration of 2,3-BDO. Metal oxides, zeolites, and phosphates have shown promise. For instance, alumina (B75360) catalysts have demonstrated the direct production of 1,3-butadiene with significant selectivity, achieving over 80% selectivity to 1,3-butadiene and 3-buten-2-ol (B146109) under optimized conditions encyclopedia.pubresearchgate.net. Amorphous calcium phosphate (B84403) (a-CP) catalysts have also been investigated, showing high total selectivity for MEK and 1,3-BD mdpi.com. Other catalysts, such as HZSM-5, have been reported to yield high selectivity for MEK, sometimes enhanced by the addition of boric acid mdpi.com. The reaction conditions, including temperature and the presence of water, play critical roles in influencing product distribution and inhibiting side reactions like oligomerization encyclopedia.pubresearchgate.netmdpi.com.

Table 1: Catalytic Dehydration of this compound to 1,3-Butadiene and MEK

| Catalyst Type | Key Catalysts | Primary Products | Typical Conditions (Temp.) | Selectivity/Yield (Approx.) | References |

| Metal Oxides | γ-Al₂O₃, Sc₂O₃, Y₂Zr₂O₇ | 1,3-Butadiene, MEK | 300-400 °C | 1,3-BD: up to 60% encyclopedia.pub, 94% researchgate.net; MEK: up to 62.1% mdpi.com | encyclopedia.pubmdpi.comresearchgate.net |

| Phosphates | Amorphous Calcium Phosphate (a-CP), Cs/SiO₂ | 1,3-Butadiene, MEK | 250-350 °C | Total MEK+1,3-BD: High selectivity mdpi.com; 1,3-BD: 90% researchgate.net | mdpi.comresearchgate.net |

| Zeolites | HZSM-5 | MEK, 1,3-Butadiene | 300-350 °C | MEK: up to 62.1% mdpi.com; MEK selectivity can be enhanced mdpi.com | mdpi.com |

| Heteropolyacids | H₄[SiMo₁₂O₄₀], H₃[PMo₁₂O₄₀], etc. | MEK, 1,3-Butadiene | Not specified | Not specified | repec.orgplos.org |

Production of 2-Butanol (B46777) via this compound Consumption

The conversion of this compound to 2-butanol is a two-step process, typically involving the initial dehydration of meso-2,3-BDO to methyl ethyl ketone (MEK), followed by the reduction of MEK to 2-butanol plos.orgresearchgate.netoup.com. This pathway has been investigated both biologically and catalytically.

Biologically, certain lactic acid bacteria, such as Lactobacillus brevis, have demonstrated the capability to convert this compound to 2-butanol through the action of diol dehydratase and secondary alcohol dehydrogenase enzymes oup.comnih.govresearchgate.net. Research has also engineered Saccharomyces cerevisiae to produce 2-butanol from this compound, achieving concentrations in the range of 4-460 mg/L depending on conditions and strain modifications plos.orgresearchgate.netchalmers.se. A key requirement for this biological conversion is the availability of NADH, often achieved by engineering cellular metabolism plos.orgresearchgate.netchalmers.se.

Catalytically, a two-stage process can be employed, where an acidic catalyst converts 2,3-butanediol to MEK, followed by a hydrogenation catalyst that reduces MEK to 2-butanol google.com. This integrated approach offers a pathway for producing 2-butanol from bio-based 2,3-BDO google.com.

Table 2: Biological and Catalytic Production of 2-Butanol from this compound

| Method | Key Catalysts/Organisms | Pathway | Observed Yield/Concentration (Approx.) | References |

| Biological | Lactobacillus brevis | meso-2,3-BDO → MEK → 2-Butanol (enzymatic) | Variable, observed in isolates oup.comnih.gov | oup.comnih.govresearchgate.net |

| Biological | Saccharomyces cerevisiae (engineered) | meso-2,3-BDO → MEK → 2-Butanol (enzymatic) | 4-460 mg/L plos.orgresearchgate.netchalmers.se | plos.orgresearchgate.netchalmers.se |

| Catalytic | Acidic catalyst (e.g., H-ZSM-5) + Hydrogenation catalyst (e.g., Ru/C, Ni/C) | meso-2,3-BDO → MEK (acidic dehydration) → 2-Butanol (hydrogenation) | Not specified in detail for yield, but process is integrated google.com | google.com |

Formation of Renewable Polyesters from this compound

This compound serves as a bio-based diol monomer for the synthesis of novel polyesters, contributing to the development of sustainable materials mdpi.comreading.ac.ukasm.orgresearchgate.netresearchgate.netnih.govcdnsciencepub.comugent.bemdpi.comkit.eduacs.org. These polyesters are typically formed through polycondensation reactions with various diacids or their derivatives, such as dimethyl terephthalate, adipic acid, succinic acid, and o-phthalic anhydride (B1165640) researchgate.netcdnsciencepub.commdpi.comkit.edu.

Catalysts commonly employed in these esterification and polycondensation reactions include titanium alkoxides (e.g., titanium (IV) n-butoxide), tin compounds (e.g., tin (IV) ethylhexanoate, dibutyl tin oxide), zirconium alkoxides, and iron(III) chloride researchgate.netugent.bekit.eduacs.org. Research has focused on optimizing reaction conditions and catalyst selection to achieve high molecular weights and desirable thermal properties. For instance, polyesters synthesized using meso-2,3-BDO have exhibited number average molecular weights ranging from 2 to 7 kg/mol , with some achieving up to 13 kg/mol researchgate.net. The resulting polymers often display good thermal stability, with decomposition temperatures between 270–300 °C, and glass transition temperatures (Tg) in the range of 70–110 °C researchgate.netmdpi.com. These properties suggest potential applications in areas such as coating materials and plastics requiring enhanced thermal performance researchgate.netresearchgate.netmdpi.com.

Table 3: Synthesis of Renewable Polyesters Using this compound

| Diacid/Derivative Used | Diol Monomer | Catalyst | Typical Molecular Weight (Mn) | Tg (°C) | Application Potential | References |

| Dimethyl Terephthalate | meso-2,3-BDO | Ti(OBu)₄, Sn(Oct)₂, Zr(OBu)₄ | 2–7 kg/mol | 70–110 | Coating | researchgate.net |

| Adipic Acid | meso-2,3-BDO | Not specified | Not specified | Not specified | Not specified | cdnsciencepub.com |

| O-Phthalic Anhydride | meso-2,3-BDO | Not specified | Not specified | Not specified | Not specified | cdnsciencepub.com |

| FDCA | meso-2,3-BDO | Fe(III)Cl₃, Ti(OBu)₄, Ti(OiPr)₄ | Higher than previous studies | Higher Tg | Improved properties | kit.edu |

| Dimethyl Succinate (B1194679) | meso-2,3-BDO | DBTO | Up to 20 kg/mol | Not specified | Not specified | ugent.be |

| Terephthalate | meso-2,3-BDO | Not specified | Higher molecular weights | Higher Tg | Improved properties | researchgate.netmdpi.com |

Stereoselective Conversions and Applications in Asymmetric Synthesis

While this compound is achiral, its optically active stereoisomers, (2R,3R)-2,3-butanediol and (2S,3S)-2,3-butanediol, possess chiral centers and are of significant interest for applications in asymmetric synthesis mdpi.comreading.ac.ukrsc.org. These enantiomerically pure diols can serve as chiral building blocks for the synthesis of complex molecules, including pharmaceuticals and agrochemicals reading.ac.ukgoogle.com. Research has focused on developing efficient biotechnological routes to produce these specific stereoisomers, such as through metabolic engineering of microorganisms like Bacillus licheniformis rsc.org. The ability to selectively produce specific stereoisomers of 2,3-BDO is crucial for their application in chiral chemistry, where precise molecular architecture is paramount mdpi.comrsc.org.

Exploration of this compound in Biofuel Production Research

This compound and its derivatives are being actively explored as components for advanced biofuels and fuel additives mdpi.comencyclopedia.pubdntb.gov.uarepec.orgresearchgate.netplos.orgoup.comnih.gov. The production of 2,3-BDO from renewable biomass feedstocks aligns with the global drive towards sustainable energy sources and a circular economy mdpi.comencyclopedia.pubdntb.gov.uarepec.org.

The derivatives of 2,3-BDO, particularly 1,3-butadiene and MEK, can be further processed into hydrocarbon fuels. For example, C8–C16 alkanes, suitable for bio-jet fuels, can be synthesized through a sequence of dehydration, carbon chain extension, and hydrogenation steps, utilizing MEK or 1,3-butadiene as intermediates mdpi.comencyclopedia.pubdntb.gov.uaresearchgate.net. Furthermore, 2-butanol, derived from meso-2,3-BDO, is recognized for its favorable fuel properties, including a high octane (B31449) number, making it an attractive candidate for advanced biofuels plos.orgoup.comnih.govchalmers.se.

Despite the promising applications, the high production cost of 2,3-BDO remains a significant challenge for its widespread adoption in the biofuel sector mdpi.comdntb.gov.uarepec.org. Ongoing research aims to improve the efficiency and reduce the cost of both 2,3-BDO production and its subsequent conversion into fuel-grade products.

Table 4: this compound Derivatives in Biofuel Applications

| Derivative | Pathway from meso-2,3-BDO | Biofuel Application | Key Research Focus | References |

| 1,3-Butadiene | Dehydration | Monomer for synthetic rubber; precursor for hydrocarbon fuels (e.g., bio-jet fuel) | Catalytic processes, selectivity, yield optimization | mdpi.comencyclopedia.pubreading.ac.ukresearchgate.netosti.gov |

| MEK (2-Butanone) | Dehydration (pinacol rearrangement) | Fuel additive, solvent; intermediate for hydrocarbon fuels | Catalytic processes, biological production from acetoin (B143602), yield optimization | mdpi.comencyclopedia.pubasm.orgresearchgate.netosti.govconfex.compurdue.eduresearchgate.net |

| 2-Butanol | Dehydration to MEK followed by reduction | Advanced alternate fuel, higher octane number | Biological pathways in bacteria and yeast, enzyme engineering, metabolic engineering, catalytic conversion of MEK | plos.orgresearchgate.netoup.comnih.govresearchgate.netchalmers.segoogle.com |

| C8–C16 Alkanes | Dehydration → Carbon Chain Extension → Hydrogenation/HDO | Bio-jet fuels | Multi-step conversion processes, intermediate optimization | mdpi.comencyclopedia.pubdntb.gov.uaresearchgate.net |

Compound Name Table:

| Common Name | IUPAC Name | Abbreviation |

| This compound | (2R,3S)-Butane-2,3-diol | meso-2,3-BDO |

| 1,3-Butadiene | Butadiene | 1,3-BD |

| Methyl Ethyl Ketone | Butan-2-one | MEK |

| 2-Butanol | Butan-2-ol | |

| Acetoin | 3-Hydroxybutan-2-one | |

| 3-Buten-2-ol | 3-Buten-2-ol | |

| 2-Methylpropanal | Isobutyraldehyde | |

| Diacetyl | Butane-2,3-dione | |

| Gamma-butyrolactone | Dihydrofuran-2(3H)-one | |

| 2,5-Furandicarboxylic acid | FDCA |

Analytical Methodologies Employed in Meso 2,3 Butanediol Research

Chromatographic and Spectrometric Techniques for Metabolite Profiling

Accurate quantification and identification of meso-2,3-butanediol and related metabolites are crucial for process monitoring and optimization. Chromatographic and spectrometric techniques provide the necessary sensitivity and specificity for these analyses.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound in various biological and chemical matrices. Validated HPLC methods are essential for accurately determining compound concentrations in microbial cultivations and fermentation broths tandfonline.comresearchgate.netmdpi.comasm.org. These methods typically involve separation using specific columns, such as the Aminex HPX-87H column, coupled with detectors like refractive index detectors (RID) or photodiode array (PDA) detectors researchgate.netmdpi.com.

Validation studies for HPLC methods applied to 2,3-butanediol (B46004) isomers, including meso-2,3-BD, have established parameters for linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. For instance, a validated HPLC method demonstrated linearity (r ≥ 0.99) for this compound in the range of 0.375 to 7.5 g L−1 tandfonline.comresearchgate.net. The method's average recovery rate was reported at 98.71%, with intra-day and inter-day precisions of 0.09% and 0.50%, respectively. Accuracy results ranged from 97.97% to 101.18% for standard solutions, indicating high reliability for bioprocess monitoring tandfonline.comresearchgate.net. Gas-Liquid Chromatography (GLC) has also been described for the resolution and quantitative determination of meso and racemic forms of 2,3-butanediol, utilizing polyethylene (B3416737) glycol 400 for excellent separation oup.com.

Table 6.1.1: HPLC Method Validation Parameters for this compound

| Parameter | Range / Value | Reference |

| Linearity (r) | ≥ 0.99 (n=3) | tandfonline.comresearchgate.net |

| Linearity Range (g/L) | 0.375 – 7.5 | tandfonline.comresearchgate.net |

| Average Recovery Rate (%) | 98.71 | tandfonline.comresearchgate.net |

| Intra-day Precision (%) | 0.09 | tandfonline.comresearchgate.net |

| Inter-day Precision (%) | 0.50 | tandfonline.comresearchgate.net |

| Accuracy Range (%) | 97.97 – 101.18 | tandfonline.comresearchgate.net |

| Application in Bioprocesses | Low matrix effects, Avg. recovery 99.55% | tandfonline.com |

Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) is employed for comprehensive metabolome analysis, enabling the identification and confirmation of various metabolites, including the stereoisomers of 2,3-butanediol hmdb.canih.govfrontiersin.org. This technique offers high resolution and sensitivity, crucial for distinguishing between closely related compounds and analyzing complex biological samples.

UPLC-ESI-MS experiments have successfully identified meso- and (2R,3R)-2,3-butanediol, with authentic standards eluting at retention times of approximately 1.0 and 1.1 minutes, respectively nih.gov. The mass spectra for these isomers were dominated by [M + H-H2O]+ peaks at m/z 73.0646, with a mass error of 2.7 ppm, confirming their presence nih.gov. UPLC-Q-TOF-MS has been utilized in metabolomics studies of fermented foods and beverages, demonstrating its utility in identifying key metabolites like 2,3-butanediol in complex matrices such as cheese and fermented mare's milk frontiersin.org.

Computational Approaches in Metabolic Pathway Elucidation

Computational methods are indispensable for dissecting the complex metabolic networks involved in 2,3-butanediol production, guiding strain engineering efforts, and predicting optimal production strategies.

Metabolic Flux Analysis (MFA) is a powerful tool used to quantify the flow of metabolites through biochemical pathways, providing insights into carbon flux distribution within microbial cells nih.govplos.orgjmb.or.kr. By integrating intracellular and extracellular metabolite profiles, MFA helps identify bottlenecks and understand how cellular resources are allocated. This analysis is critical for metabolic engineering strategies aimed at redirecting carbon flux towards 2,3-butanediol biosynthesis nih.govplos.orgresearchgate.net.

For example, studies engineering Klebsiella pneumoniae for enhanced 2,3-BDO production have utilized MFA principles to guide genetic modifications. Constructing mutants with deleted lactate (B86563) dehydrogenase genes (ldhA) and overexpressing genes like budA and budB (encoding acetolactate synthase and decarboxylase) aims to block competing pathways and channel carbon towards 2,3-BDO nih.govplos.orgresearchgate.net. These interventions have shown that transcription levels of 2,3-BDO biosynthesis genes can be maintained at high levels, effectively redirecting carbon flux towards the desired product nih.govplos.org.

Genome-Scale Metabolic (GSM) modeling provides a holistic view of an organism's metabolism, enabling in silico prediction of metabolic capabilities and optimization strategies for enhanced product formation icgbio.rumdpi.comnih.gov. These models integrate genomic, proteomic, and experimental data to represent the entire metabolic network of an organism.

For instance, a GSM for Geobacillus icigianus was constructed, comprising 1676 reactions, 1590 metabolites, and 1316 genes, making it one of the most comprehensive models for the Geobacillus genus icgbio.rumdpi.comnih.gov. This model has been used to predict that G. icigianus has the potential for 2,3-butanediol production from various carbon sources, including glycerol (B35011) icgbio.rumdpi.comnih.gov. In silico analyses have identified potential strategies for enhancing 2,3-BTD production, such as cultivation under anaerobic or microaerophilic conditions and reducing the flux through the tricarboxylic acid (TCA) cycle towards succinate (B1194679) by decreasing citrate (B86180) synthase activity icgbio.rumdpi.comnih.gov. These predictions offer a theoretical platform for rational strain design and genetic modifications to improve biotechnological goals icgbio.rumdpi.comnih.gov. Similarly, constraint-based stoichiometric modeling and kinetic ensemble modeling have been applied to Clostridium autoethanogenum to identify metabolic engineering interventions for increasing 2,3-butanediol production from single-carbon waste gases nih.gov.

Bioinformatics and phylogenetic analysis are instrumental in understanding the diversity, function, and evolution of enzymes involved in 2,3-butanediol biosynthesis, particularly butanediol (B1596017) dehydrogenases (BDHs) nih.govresearchgate.netresearchgate.netd-nb.info. These analyses help classify BDHs based on their stereospecificity (R, S, or meso) and evolutionary relationships.

Phylogenetic trees constructed from amino acid sequences of BDHs reveal distinct clustering patterns, allowing for the categorization of enzymes and the identification of key residues responsible for stereoselectivity nih.govresearchgate.netresearchgate.net. For example, research has compared BDHs with diacetyl reductases (DARs) and enoyl reductases (ERs), noting that R-BDH is often more singular, while meso- and S-BDHs share similarities and can be distinguished by their stereo-selective triads nih.gov. Phylogenetic analysis has also shown that some ER family enzymes likely possess meso-BDH-like activity nih.gov. Such analyses are crucial for understanding why different microorganisms produce distinct isomer mixtures of 2,3-butanediol and for guiding the selection or engineering of specific enzymes for targeted isomer production, such as meso-2,3-BD nih.govresearchgate.netd-nb.info. For instance, the budC gene encoding a this compound dehydrogenase from Bacillus licheniformis has been characterized, and its sequence analysis places it within the short-chain dehydrogenase/reductase (SDR) superfamily researchgate.net.

Compound List:

Acetolactate

Alanine

Butadiene

Butanediol Dehydrogenase (BDH)

Butanol

Choline

Citrate Synthase

Diacetyl

Flavin-containing monooxygenase (Fmo5)

Formic acid

Fructose

Glycerol

Glycerol dehydrogenase (GDH)

Glycerol-3-phosphate

Glycolate

Isopropanol

Lactate

Lactate dehydrogenase (LDH)

Lysine

this compound

Methyl ethyl ketone

NADH oxidase

Pyruvate formate (B1220265) lyase (PFL)

Succinate

Tyrosine

2,3-Butanediol (2,3-BDO)

(2R,3R)-2,3-Butanediol

(2S,3S)-2,3-Butanediol

Challenges and Future Research Directions in Meso 2,3 Butanediol Bioproduction

Overcoming Byproduct Formation and Enhancing Product Purity

Metabolic engineering has emerged as a key strategy to tackle this issue. By deleting genes responsible for byproduct synthesis, researchers can redirect the carbon flux towards the 2,3-butanediol (B46004) pathway. For instance, in Escherichia coli, the deletion of genes such as ldhA, pta, adhE, and poxB, which are involved in mixed-acid fermentation, has been shown to significantly reduce the formation of acetate (B1210297), succinate (B1194679), and ethanol (B145695). nih.govresearchgate.net Similarly, in Klebsiella oxytoca, knocking out the ldhA gene has led to decreased lactic acid production and enhanced 2,3-butanediol yields. cranfield.ac.uk

Another critical aspect is achieving high optical purity of meso-2,3-butanediol. Many wild-type microorganisms produce a mixture of 2,3-butanediol stereoisomers, including (2R,3R)-2,3-butanediol, (2S,3S)-2,3-butanediol, and this compound. mdpi.commdpi.com The specific stereoisomer produced is determined by the stereospecificity of the butanediol (B1596017) dehydrogenase (BDH) enzymes present in the organism. To produce pure this compound, strategies have focused on identifying and expressing specific this compound dehydrogenases while deleting genes for other BDH isoenzymes. For example, an engineered Bacillus subtilis strain was developed to produce pure this compound by deleting the native D-BDH and introducing the budC gene from Klebsiella pneumoniae. cranfield.ac.uk

Table 1: Metabolic Engineering Strategies for Reduced Byproduct Formation

| Microorganism | Gene(s) Deleted | Target Byproduct(s) | Reference |

| Escherichia coli | ldhA, pta, adhE, poxB | Acetate, Succinate, Ethanol | nih.gov |

| Klebsiella oxytoca | ldhA | Lactic Acid | cranfield.ac.uk |

| Enterobacter cloacae | ldh, frdA | Lactic Acid, Succinic Acid | cranfield.ac.uk |

Addressing High Production Costs and Improving Economic Feasibility

A key strategy to reduce costs is the utilization of low-cost, renewable feedstocks. researchgate.net Lignocellulosic biomass, such as sugarcane bagasse and brewers' spent grain, as well as crude glycerol (B35011) from biodiesel production, are abundant and inexpensive raw materials that can be used for fermentation. nih.govresearchgate.netqub.ac.uk The use of such feedstocks aligns with the principles of a circular economy by valorizing agricultural and industrial residues. researchgate.net However, the pretreatment of lignocellulosic biomass to release fermentable sugars can add complexity and cost to the process.

Improving the efficiency of downstream processing is another critical area. The high boiling point of 2,3-butanediol and its similarity to water make separation by conventional distillation energy-intensive. cognitivemarketresearch.comresearchgate.net Research is ongoing into more efficient recovery methods, such as reactive extraction, which involves converting 2,3-butanediol into an acetal (B89532) that is more easily separated from the aqueous fermentation broth. daneshyari.com

Table 2: Techno-Economic Analysis of 2,3-Butanediol Production from Different Feedstocks

| Feedstock | Plant Scenario | Net Unit Production Cost (US$/kg) | Minimum Selling Price (US$/kg) | Reference |

| Sugarcane Bagasse | Annexed to sugar mill (hemicellulose only) | 1.13 | 1.86 | nih.gov |

| Sugarcane Bagasse | Standalone facility (hemicellulose & cellulose) | 2.28 | 3.99 | nih.gov |

| Brewers' Spent Grain | 100 MT/day facility | 1.76 | 3.63 | qub.ac.uk |

| Brewers' Spent Grain | 2000 MT/day facility | 1.07 | 2.00 | qub.ac.uk |

Development of Novel and Robust Microbial Strains

The choice of microbial host is paramount to the success of this compound bioproduction. While some native producers like Klebsiella pneumoniae can achieve high titers, their pathogenic nature raises safety concerns for large-scale industrial use. cranfield.ac.ukresearchgate.net Consequently, there is a strong focus on developing robust and "Generally Recognized as Safe" (GRAS) microbial strains. cranfield.ac.ukrsc.org

Bacillus species, such as Bacillus licheniformis and Bacillus subtilis, are attractive GRAS candidates for their thermophilic nature, which can reduce contamination risks and cooling costs during fermentation. rsc.org Metabolic engineering of these strains has led to significant improvements in 2,3-butanediol production. For instance, engineered B. licheniformis strains have been developed to produce high concentrations of specific stereoisomers of 2,3-butanediol. rsc.org

Beyond native producers, non-native hosts like Escherichia coli and the yeast Saccharomyces cerevisiae are being engineered to produce 2,3-butanediol. researchgate.netresearchgate.net These organisms are well-characterized and have a vast array of genetic tools available, making them ideal platforms for metabolic engineering. An engineered S. cerevisiae strain, for example, achieved a 2,3-butanediol titer of 130.64 g/L from glucose by expressing the bacterial synthesis pathway and engineering the host's redox metabolism to minimize byproduct formation. researchgate.net The development of such robust strains capable of high productivity and yield from various feedstocks is a key area of ongoing research. researchgate.net

Table 3: Performance of Engineered Microbial Strains for 2,3-Butanediol Production

| Microorganism | Strain | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Saccharomyces cerevisiae | HGS37 | 130.64 | - | 1.58 | researchgate.net |

| Bacillus licheniformis | MW3 (Δgdh) | 90.1 | - | - | rsc.org |

| Bacillus subtilis | Engineered Strain | 103.7 | 0.49 | - | cranfield.ac.uk |

| Klebsiella oxytoca | M1 (pUC18CM-budC) | 142 | - | - | nih.gov |

Advancements in Integrated Biorefinery Concepts for this compound Production

For this compound production, this means utilizing feedstocks like brewers' spent grain (BSG) not just for their C5 and C6 sugars for fermentation, but also using the residual solids and process streams for other purposes. qub.ac.uk For example, water-soluble carbohydrates from pretreatment can be used for biogas generation, while the solid residues left after fermentation can be burned to produce steam and electricity, reducing the reliance on external utilities. qub.ac.uk Such integrated processes are crucial for creating a circular bio-economy. researchgate.net

Techno-economic models of biorefineries producing 2,3-butanediol from sugarcane bagasse have demonstrated that annexing the production facility to an existing sugar mill can significantly improve economic feasibility by providing low-cost feedstock and utilities. nih.gov These models highlight the importance of process integration in reducing production costs and enhancing the sustainability of bio-based chemicals.

Sustained Research into Fundamental Enzymatic Mechanisms and Stereochemical Control

A deep understanding of the enzymatic mechanisms governing the 2,3-butanediol biosynthesis pathway is essential for precise metabolic engineering and achieving high stereochemical purity. The key enzymes in this pathway are α-acetolactate synthase (ALS), α-acetolactate decarboxylase (ALDC), and 2,3-butanediol dehydrogenase (BDH). mdpi.com The final step, the reduction of acetoin (B143602) to 2,3-butanediol, is catalyzed by BDH, and the stereospecificity of this enzyme dictates the isomeric form of the final product. mdpi.comresearchgate.net

Microorganisms often possess multiple BDH isoenzymes with different substrate and product specificities. cranfield.ac.ukresearchgate.net For example, in Serratia sp. T241, three different BDHs and one glycerol dehydrogenase (GDH) were identified to be involved in the formation of 2,3-butanediol isomers. researchgate.net BDH1 and BDH2 were found to catalyze the formation of (2S,3S)-2,3-BD and meso-2,3-BD, while BDH3 and GDH were responsible for producing (2R,3R)-2,3-BD and meso-2,3-BD. researchgate.net

To achieve stereospecific production of this compound, it is crucial to identify and characterize the specific BDH that produces this isomer and engineer the host strain to exclusively express this enzyme while eliminating others. rsc.org This requires detailed enzymatic assays and genetic manipulation. For instance, in Bacillus licheniformis, two stereospecific BDHs, a meso-BDH (encoded by budC) and a (2R,3R)-BDH (encoded by gdh), were identified. By deleting the gdh gene, a strain was created that synthesized 90.1 g/L of this compound. rsc.org Continued research into these fundamental enzymatic mechanisms will enable more rational and effective strategies for controlling the stereochemistry of this compound production.

Q & A

Q. How can the stereochemical configuration of meso-2,3-butanediol be experimentally determined?